Delphinidin 3-glucoside

Catalog No.
S560819
CAS No.
50986-17-9
M.F
C21H21O12+
M. Wt
465.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-glucoside

CAS Number

50986-17-9

Product Name

Delphinidin 3-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H21O12+

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1

InChI Key

XENHPQQLDPAYIJ-PEVLUNPASA-O

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Delphinidin 3-O-glucoside, also known as myrtillin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Delphinidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Within the cell, delphinidin 3-O-glucoside is primarily located in the cytoplasm. Delphinidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-glucoside can be converted into delphinidin. Outside of the human body, delphinidin 3-O-glucoside can be found in a number of food items such as fruits, lingonberry, grape wine, and common pea. This makes delphinidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.

Delphinidin 3-glucoside, also known as myrtillin, is a prominent anthocyanin belonging to the class of organic compounds known as anthocyanidin-3-O-glycosides. It is characterized by the presence of a delphinidin moiety linked to a glucose molecule at the 3-position through an O-glycosidic bond. The chemical formula for delphinidin 3-glucoside is C21H21O12, and it has a molecular weight of approximately 465.38 g/mol. This compound is primarily found in various fruits and vegetables, particularly in high concentrations in bilberries, blackcurrants, and summer grapes, and to a lesser extent in beans, blueberries, and raspberries .

Typical of anthocyanins. These include:

  • Flavylium Ion Formation: Under acidic conditions, delphinidin 3-glucoside can form a flavylium ion, which is responsible for its color properties. This ion can undergo further reactions such as hydrolysis and oxidation.
  • Complexation with Metal Ions: Delphinidin 3-glucoside can form complexes with metal ions (e.g., aluminum), which alters its color properties, particularly in flowers like Hydrangea macrophylla where it contributes to the blue color of sepals .
  • Reactions with Reactive Oxygen Species: The compound exhibits antioxidant properties, reacting with reactive oxygen species to inhibit oxidative damage .

Delphinidin 3-glucoside has demonstrated several biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and preventing oxidative stress-related cellular damage .
  • Anti-inflammatory Effects: Research indicates that delphinidin 3-glucoside can inhibit inflammatory pathways, making it beneficial in reducing inflammation-related diseases .
  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential health benefits .

Delphinidin 3-glucoside can be synthesized through various methods:

  • Natural Extraction: The compound can be extracted from plant sources such as bilberries or blackcurrants using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves the glycosylation of delphinidin using glucosyl donors under acidic or enzymatic conditions to yield delphinidin 3-glucoside.
  • Biotechnological Approaches: Enzymatic methods utilizing specific glycosyltransferases have been employed to produce delphinidin 3-glucoside from precursor compounds .

Delphinidin 3-glucoside finds applications in various fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue and stability under certain conditions.
  • Nutraceuticals: Incorporated into dietary supplements for its health-promoting properties, particularly its antioxidant capacity.
  • Cosmetics: Utilized in skincare products for its anti-aging and skin-protective effects due to its antioxidant properties.

Recent studies have focused on the interaction of delphinidin 3-glucoside with various biological molecules:

  • Molecular Docking Studies: Research has shown that delphinidin 3-glucoside interacts with inducible nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .
  • Complex Formation Studies: Investigations into the formation of metal-anthocyanin complexes have revealed insights into how delphinidin 3-glucoside contributes to the coloration of flowers and fruits .

Delphinidin 3-glucoside shares structural similarities with other anthocyanins. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Cyanidin 3-glucosideC21H21O11Exhibits red hues; prevalent in red fruits.
Malvidin 3-glucosideC23H25O13Known for its stability and presence in red wines.
Petunidin 3-glucosideC22H23O12Contributes to violet coloration; found in petunias.
Peonidin 3-glucosideC21H21O12Imparts pink hues; found in various berries.

Delphinidin 3-glucoside is unique due to its specific glycosylation pattern and its significant presence in particular fruits like bilberries and blackcurrants, differentiating it from other anthocyanins that may be more common in different plant sources .

Delphinidin 3-glucoside, also known as myrtillin, is an anthocyanin that belongs to the flavonoid class of plant secondary metabolites [2]. This compound consists of delphinidin (the anthocyanidin moiety) with a glucose molecule attached at the 3-position via an O-glycosidic linkage [3]. Delphinidin 3-glucoside is responsible for the magenta, purple, and blue colors observed in various plant tissues, particularly flowers and fruits [16]. The biosynthesis of delphinidin 3-glucoside involves a complex series of enzymatic reactions that are part of the flavonoid biosynthetic pathway, with specific modifications leading to the formation of this particular anthocyanin [4].

Enzymatic Synthesis via Flavonoid Pathway Enzymes

The biosynthesis of delphinidin 3-glucoside begins with the phenylpropanoid pathway, which transforms phenylalanine into 4-coumaroyl-CoA [14]. This serves as the starting substrate for the flavonoid biosynthetic pathway, which proceeds through a series of enzymatic reactions catalyzed by multiple enzymes [17]. The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase, which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [17]. This reaction represents the entry point into the flavonoid pathway and is critical for the eventual formation of delphinidin 3-glucoside [14].

Following the formation of naringenin chalcone, the enzyme chalcone isomerase catalyzes the stereospecific isomerization of the chalcone to form naringenin (a flavanone) [17]. This isomerization reaction is crucial as it creates the basic flavonoid skeleton from which all other flavonoids, including delphinidin 3-glucoside, are derived [14]. The next step involves the hydroxylation of naringenin by flavanone 3-hydroxylase to produce dihydrokaempferol (a dihydroflavonol) [18].

The formation of delphinidin-based anthocyanins specifically requires the action of flavonoid 3',5'-hydroxylase, which introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol to form dihydromyricetin [13] [16]. This enzyme is particularly important as it represents a key branch point in anthocyanin biosynthesis, determining whether pelargonidin-based (orange/red), cyanidin-based (red/magenta), or delphinidin-based (purple/blue) anthocyanins will be produced [14]. The presence and activity of flavonoid 3',5'-hydroxylase is therefore critical for the biosynthesis of delphinidin 3-glucoside [13].

Following the formation of dihydromyricetin, dihydroflavonol 4-reductase catalyzes the reduction of this compound to leucodelphinidin [15]. This enzyme shows substrate specificity, with some plant species having variants that preferentially reduce dihydromyricetin over other dihydroflavonols [15]. The next step involves the conversion of leucodelphinidin to delphinidin by anthocyanidin synthase, a 2-oxoglutarate-dependent dioxygenase [18]. This reaction is particularly complex and involves oxidation, dehydration, and tautomerization steps [18].

Table 1: Key Enzymes Involved in Delphinidin 3-glucoside Biosynthesis

EnzymeSubstrateProductRole in Delphinidin 3-glucoside Biosynthesis
Chalcone synthase4-coumaroyl-CoA + 3 malonyl-CoANaringenin chalconeInitiates flavonoid biosynthesis by forming the basic C15 skeleton [17]
Chalcone isomeraseNaringenin chalconeNaringeninCreates the flavanone structure through stereospecific cyclization [17]
Flavanone 3-hydroxylaseNaringeninDihydrokaempferolIntroduces a hydroxyl group at the C-3 position [18]
Flavonoid 3',5'-hydroxylaseDihydrokaempferolDihydromyricetinIntroduces hydroxyl groups at the 3' and 5' positions of the B-ring, essential for delphinidin formation [13]
Dihydroflavonol 4-reductaseDihydromyricetinLeucodelphinidinReduces the C-4 carbonyl group to form the leucoanthocyanidin [15]
Anthocyanidin synthaseLeucodelphinidinDelphinidinCatalyzes the formation of the anthocyanidin through oxidation and dehydration [18]
UDP-glucose:flavonoid 3-O-glucosyltransferaseDelphinidinDelphinidin 3-glucosideAttaches glucose to the 3-position of delphinidin [4]

The biosynthesis of delphinidin 3-glucoside is tightly regulated at multiple levels, including transcriptional control by MYB-bHLH-WD40 protein complexes that coordinate the expression of the various enzymes involved in the pathway [14]. These regulatory mechanisms ensure the appropriate spatial and temporal production of delphinidin 3-glucoside in plant tissues [8].

Role of UDP-Glucosyltransferases in Glycosylation

The final step in the biosynthesis of delphinidin 3-glucoside involves the glycosylation of delphinidin at the 3-position by UDP-glucose:flavonoid 3-O-glucosyltransferase [4]. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of delphinidin, forming delphinidin 3-glucoside [4]. This glycosylation step is crucial as it stabilizes the otherwise unstable anthocyanidin structure and increases its water solubility, facilitating storage in the vacuole [18].

UDP-glucosyltransferases belong to the family 1 of the glycosyltransferase superfamily and are encoded by a large number of genes in plant genomes [12]. These enzymes catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-glucose, to various acceptor molecules, including anthocyanidins [12]. The glycosylation reaction follows an inverting mechanism, involving a direct displacement that reverses the configuration at the anomeric carbon of the UDP-sugar [12].

The catalytic mechanism of UDP-glucosyltransferases in the glycosylation of delphinidin involves two main steps [12]. First, deprotonation of the 3-hydroxyl group of delphinidin occurs, typically initiated by a highly conserved histidine residue located at the N-terminus of the enzyme [12]. A conserved aspartate residue in the vicinity of the histidine further stabilizes the deprotonated state of the acceptor by balancing the charge on histidine and forming a catalytic triad [12]. Following deprotonation, the acceptor molecule (delphinidin) performs a nucleophilic attack on the anomeric carbon of the glucose moiety, replacing the UDP moiety and leading to the formation of delphinidin 3-glucoside [12].

The structure of UDP-glucosyltransferases includes two domains: an N-terminal domain that binds the acceptor molecule (delphinidin) and a C-terminal domain that binds the sugar donor (UDP-glucose) [12]. The C-terminal domain contains a highly conserved region known as the plant secondary product glycosyltransferase (PSPG) motif, which spans 44 amino acids and is crucial for the interaction with the sugar donor [12]. Multiple amino acids within this motif play essential roles in sugar donor recognition, including a tryptophan that forms a parallel π-stacking interaction with the uracil ring of UDP-glucose, and glutamine and glutamate residues that form hydrogen bonds with the ribose-hydroxyl groups [12].

The specificity of UDP-glucosyltransferases for different anthocyanidins and different hydroxyl positions is determined by the structure of the N-terminal domain [12]. In the case of delphinidin 3-glucoside formation, the enzyme must specifically recognize delphinidin as the acceptor and target the 3-hydroxyl position for glycosylation [4]. This specificity is crucial for the production of the correct anthocyanin structure [4].

Evolutionary Conservation Across Angiosperm Lineages

The biosynthesis of delphinidin 3-glucoside and other anthocyanins represents an evolutionarily conserved pathway across angiosperm lineages, reflecting the importance of these compounds in plant biology [27]. The flavonoid pathway, which includes anthocyanin biosynthesis, is characteristic of land plants and is considered a central biosynthetic component enabling life in a terrestrial environment [27]. The pathway is thought to have evolved early in land plant evolution, with the earliest land plants likely possessing the ability to synthesize flavonoids [27].

The core enzymes involved in flavonoid biosynthesis, including those required for delphinidin 3-glucoside production, show high levels of conservation across plant species [29]. This conservation is likely due to the wide range of functions that flavonoids serve in plant physiology, including roles in pigmentation, UV stress response, signaling, and defense [29]. The loss of function of any of the core genes of the pathway would likely affect many aspects of plant fitness, leading to strong selective pressure for their conservation [29].

Despite this overall conservation, there are interesting evolutionary patterns in the distribution of specific enzymes required for delphinidin 3-glucoside biosynthesis, particularly flavonoid 3',5'-hydroxylase [27]. This enzyme, which is essential for the production of delphinidin-based anthocyanins, has a scattered distribution across plant lineages [13]. While flavonoid 3'-hydroxylase, which is required for cyanidin-based anthocyanins, is ubiquitously present in higher plants, flavonoid 3',5'-hydroxylase has evolved independently multiple times in different plant lineages [13] [27].

Molecular phylogenetic analyses have revealed that flavonoid 3',5'-hydroxylase has evolved from flavonoid 3'-hydroxylase precursors at least four times in dicotyledonous plants [13]. These independent evolutionary events have been identified in different subfamilies of the Asteraceae (Cichorioideae, Asteroideae, and Carduoideae) and in the Pittosporaceae family [13]. This repeated evolution of flavonoid 3',5'-hydroxylase represents a gain of enzymatic function, likely triggered by amino acid changes in substrate recognition sites [13]. The evolutionary driver for this repeated gain of function is thought to be the need for efficient pollinator attraction, as delphinidin-based anthocyanins provide the basis for lilac to blue flower colors [13] [27].

The glycosylation of anthocyanidins, including delphinidin, by UDP-glucosyltransferases also shows interesting evolutionary patterns [12]. Plant genomes contain large numbers of UDP-glucosyltransferase genes, with 122 identified in Arabidopsis and up to 339 in some plant species [12]. This large gene family has likely evolved through gene duplication and subsequent neofunctionalization, allowing for the glycosylation of a wide range of secondary metabolites, including different anthocyanidins at different positions [12].

The transport and storage mechanisms for anthocyanins, including delphinidin 3-glucoside, also show evolutionary conservation across angiosperm lineages [8] [9]. The vacuolar storage of anthocyanins is a common feature across anthocyanin-producing plants, and many of the transport mechanisms, including both membrane transporter-mediated and vesicle-mediated transport, appear to be conserved [8] [9]. The formation of anthocyanic vacuolar inclusions has been observed in more than 70 anthocyanin-producing species, suggesting this is an evolutionarily conserved mechanism for anthocyanin storage [8].

Table 2: Evolutionary Conservation of Delphinidin 3-glucoside Biosynthesis Across Selected Angiosperm Families

Plant FamilyRepresentative SpeciesDelphinidin 3-glucoside ProductionKey Evolutionary Features
AsteraceaeChrysanthemum morifoliumPresent in some speciesIndependent evolution of flavonoid 3',5'-hydroxylase in different subfamilies [13]
SolanaceaeNemophila speciesPresent in some speciesStepwise evolution of anthocyanin pigmentation with transitions between pelargonidin, cyanidin, and delphinidin [10] [28]
GentianaceaeGentiana scabraPresentProduction of gentiodelphin, a complex derivative of delphinidin 3-glucoside [1]
RosaceaeVarious speciesVariableDifferential expression of flavonoid 3',5'-hydroxylase determines presence of delphinidin-based anthocyanins [27]
VitaceaeVitis speciesPresentCompartmentalization of enzymes in different subcellular locations [8]

Vaccinium Species Distribution

Delphinidin 3-glucoside exhibits significant quantitative variation across different Vaccinium species, with lowbush blueberry (Vaccinium angustifolium) demonstrating the highest mean concentrations [1] [2]. The compound occurs naturally in substantial quantities throughout the Vaccinium genus, with concentrations ranging from trace amounts to over 25 milligrams per 100 grams fresh weight.

Among highbush blueberry cultivars (Vaccinium corymbosum), delphinidin 3-glucoside concentrations demonstrate considerable cultivar-dependent variation [3] [4]. The Bluecrop cultivar specifically contains between 2.52 and 3.72 milligrams per 100 grams fresh weight, while comprehensive analysis across multiple cultivars reveals a broader range of 0.81 to 12.64 milligrams per 100 grams fresh weight [3] [2].

Lowbush blueberry varieties consistently exhibit higher delphinidin 3-glucoside concentrations compared to their highbush counterparts [5] [2]. Wild lowbush cultivars demonstrate mean concentrations of 15.17 milligrams per 100 grams fresh weight, with individual samples reaching up to 25.99 milligrams per 100 grams fresh weight [5]. The Chignecto cultivar represents an exceptional case, containing 13.92 milligrams per 100 grams fresh weight [5].

European bilberry (Vaccinium myrtillus) serves as another significant source, with documented concentrations of 17.3 milligrams per 8.5 milligrams of total extract [4] [6]. This species has been extensively utilized for commercial delphinidin 3-glucoside extraction due to its consistent anthocyanin profiles and widespread availability [6] [7].

Hibiscus sabdariffa Distribution

Hibiscus sabdariffa represents a particularly rich source of delphinidin 3-glucoside, with concentrations varying significantly based on cultivar characteristics and geographic origin [8] [9] [10]. The compound occurs alongside other major anthocyanins, particularly delphinidin 3-sambubioside and cyanidin derivatives [11] [12] [13].

Sudanese roselle varieties contain delphinidin 3-glucoside as one of five identified anthocyanins, with liquid chromatography tandem mass spectrometry analysis confirming its presence in significant quantities [10]. The dark red roselle calyces demonstrate concentrations five to seven times higher than clear roselle varieties, indicating the critical importance of cultivar selection for extraction purposes [14].

Optimized extraction methodologies have achieved remarkable delphinidin 3-glucoside recovery from Hibiscus sabdariffa. Response surface methodology optimization has predicted maximum anthocyanin recoveries of 256.11 milligrams delphinidin 3-glucoside equivalent per gram, with experimental validation confirming 272.87 milligrams per gram dry weight [15]. These values represent among the highest documented concentrations for this compound in natural matrices.

Chromatographic analysis of Hibiscus sabdariffa extracts has identified delphinidin 3-glucoside at concentrations of 226.37 micrograms per gram dry weight extract [15]. The compound consistently appears as a major anthocyanin component, often occurring in conjunction with delphinidin 3-sambubioside and cyanidin 3-glucoside [16] [17] [18].

Solid-Phase Extraction Optimization for Anthocyanin Recovery

Fundamental Principles and Sorbent Selection

Solid-phase extraction represents the most effective methodology for concentrating and purifying delphinidin 3-glucoside from complex biological matrices [19] [20] [21]. The technique exploits the unique physicochemical properties of anthocyanins, particularly their cationic nature under acidic conditions and their moderate hydrophobicity [22] [23].

Mixed-mode cation exchange sorbents have demonstrated superior performance compared to traditional reversed-phase materials [20] [21]. The Oasis Mixed-Mode Cation exchange cartridges specifically provide enhanced selectivity for anthocyanins through dual retention mechanisms involving both hydrophobic interactions and ionic exchange [20]. This dual mechanism enables effective separation from co-extracted sugars, organic acids, and other polar interferents [19] [23].

Comparative studies have evaluated multiple sorbent types, including octadecyl silica, hydrophilic-lipophilic balance polymers, and Sephadex gel filtration media [19] [20] [24]. Mixed-mode cation exchange consistently achieves higher purity anthocyanin fractions, with recoveries exceeding 95 percent for delphinidin 3-glucoside specifically [20] [25].

pH Optimization and Sample Preparation

Sample pH represents the most critical parameter affecting delphinidin 3-glucoside recovery during solid-phase extraction [19] [22] [26]. Optimal extraction occurs at pH values between 2.0 and 3.0, where anthocyanins exist predominantly in their stable flavylium cation form [19] [27]. This acidic environment enhances ionic interactions with cation exchange sorbents while maintaining compound stability [28] [29].

pH adjustment below 2.0 can facilitate easier elution but may compromise selectivity and increase co-extraction of acidic interferents [19]. Conversely, pH values above 3.0 result in anthocyanin degradation and reduced sorbent retention [28] [30]. The optimal pH range represents a careful balance between extraction efficiency and compound stability [29] [31].

Sample dilution and concentration adjustments significantly impact extraction performance [32] [24]. Loading concentrations between 25 and 40 milligrams per milliliter provide optimal balance between sorbent capacity utilization and avoiding saturation effects [24]. Higher concentrations can lead to breakthrough and reduced recovery, while lower concentrations may result in inefficient sorbent utilization [29] [33].

Elution Optimization and Recovery Enhancement

Elution solvent composition critically determines both recovery efficiency and extract purity [19] [22] [24]. Acidified ethanol solutions containing 60 to 85 percent ethanol with 0.01 percent hydrochloric acid provide optimal elution conditions [22] [24] [26]. This composition effectively disrupts both hydrophobic and ionic interactions while maintaining anthocyanin stability [23] [25].

Methanol-based elution systems represent viable alternatives, particularly 70 percent methanol at pH 2.0 [19] [24]. However, ethanol systems generally provide superior selectivity and reduced co-elution of unwanted compounds [20] [22]. The choice between methanol and ethanol systems often depends on downstream application requirements and solvent recovery considerations [29] [34].

Elution volume optimization balances complete compound recovery with concentration efficiency [19] [24]. Typically, 1.5 to 4 bed volumes provide complete elution while maintaining reasonable concentration factors [24] [25]. Sequential elution using increasing organic solvent concentrations can enhance selectivity but increases processing complexity [32] [35].

Flow rate control prevents peak broadening and maintains separation efficiency [22] [24]. Optimal flow rates of 1.0 milliliter per minute provide adequate residence time for mass transfer while preventing excessive analysis time [22] [26]. Higher flow rates can reduce recovery efficiency, while lower rates may lead to peak diffusion and reduced concentration factors [23] [25].

Challenges in Industrial-Scale Purification from Complex Matrices

Matrix Complexity and Interferent Removal

Industrial-scale purification of delphinidin 3-glucoside faces significant challenges due to the complex nature of plant matrices [29] [32] [34]. Natural sources contain numerous co-extracted compounds including soluble sugars, proteins, organic acids, and other phenolic compounds that complicate purification processes [32] [27] [36]. These interferents not only reduce target compound purity but also affect downstream processing efficiency and product stability [29] [36].

Sugar removal presents a particularly challenging aspect of industrial purification [19] [32] [27]. Glucose, fructose, and sucrose co-extract readily with anthocyanins and possess similar polarities, making selective separation difficult [27] [37]. Traditional solid-phase extraction methods require careful optimization to achieve effective sugar removal while maintaining anthocyanin recovery [19] [25].

Protein precipitation and removal require specialized treatment protocols [23] [32] [36]. Biological matrices often contain enzymes that can degrade anthocyanins during processing, necessitating rapid inactivation procedures [29] [36]. Heat treatment, while effective for enzyme inactivation, can compromise anthocyanin stability and yield [28] [29] [30].

Scale-Up Engineering Considerations

Transitioning from laboratory-scale to industrial production introduces numerous technical challenges [29] [38] [33]. Conventional extraction methods suffer from high energy consumption, extensive solvent requirements, and lengthy processing times that become economically prohibitive at industrial scales [29] [36]. Heat-assisted extraction methods, while simple to implement, often result in anthocyanin degradation and reduced yields [28] [29].

Column chromatography scale-up presents significant engineering challenges [32] [35] [39]. Large-scale column operations require sophisticated flow distribution systems, pressure management, and solvent recovery infrastructure [38] [35]. Bed height limitations, channeling effects, and uneven flow distribution can severely compromise separation efficiency at industrial scales [32] [39].

Membrane separation technologies offer promising alternatives for industrial-scale processing [32] [37]. Ultrafiltration and nanofiltration membranes can effectively concentrate anthocyanins while removing low molecular weight interferents [32] [37]. However, membrane fouling and concentration polarization present ongoing operational challenges [37].

Economic and Environmental Constraints

Industrial anthocyanin extraction must address significant economic constraints while maintaining environmental sustainability [29] [34] [33]. Solvent consumption represents a major cost factor, with traditional extraction methods requiring large volumes of organic solvents [29] [36]. Solvent recovery and recycling systems are essential for economic viability but add complexity and capital costs [38] [33].

Energy consumption for heating, concentration, and drying operations contributes substantially to production costs [29] [33]. Conventional thermal concentration methods consume significant energy while potentially degrading heat-sensitive anthocyanins [28] [29]. Alternative concentration technologies, such as reverse osmosis and freeze concentration, offer potential solutions but require substantial capital investment [34] [33].

Waste management and environmental compliance present additional challenges [29] [36]. Large-scale extraction generates substantial quantities of plant residues and process waters that require proper treatment [33] [36]. Regulatory compliance for food-grade extracts imposes stringent quality control requirements that increase operational complexity [34] [33].

Process Integration and Automation

Industrial-scale purification requires sophisticated process integration to achieve consistent product quality [38] [33] [25]. Automated systems must monitor critical parameters including pH, temperature, flow rates, and solvent composition throughout the extraction and purification sequence [25]. Real-time analytical monitoring enables process optimization but requires substantial instrumentation investment [34] [33].

Batch-to-batch consistency represents a significant challenge due to natural variation in raw material composition [29] [33] [36]. Seasonal variations, geographic differences, and storage conditions all affect anthocyanin content and extractability [29] [30]. Standardization protocols and adaptive process control systems are essential for maintaining product consistency [34] [33].

UNII

8XEQ4P5O4Z

Other CAS

6906-38-3

Wikipedia

Delphinidin 3-O-glucoside cation

Dates

Last modified: 02-18-2024

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